molecular formula C23H20N4O3S B11514599 2-amino-N'-[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]benzohydrazide

2-amino-N'-[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]benzohydrazide

Cat. No.: B11514599
M. Wt: 432.5 g/mol
InChI Key: RCDFVETXBNRQRN-AFUMVMLFSA-N
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Description

2-AMINO-N’-[(E)-[1-(4-METHYLBENZENESULFONYL)-1H-INDOL-3-YL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is derived from indole, a heterocyclic aromatic organic compound, and is characterized by the presence of a sulfonyl group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-N’-[(E)-[1-(4-METHYLBENZENESULFONYL)-1H-INDOL-3-YL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 1-(4-methylbenzenesulfonyl)-1H-indole-3-carbaldehyde with 2-aminobenzohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-N’-[(E)-[1-(4-METHYLBENZENESULFONYL)-1H-INDOL-3-YL]METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2-AMINO-N’-[(E)-[1-(4-METHYLBENZENESULFONYL)-1H-INDOL-3-YL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-AMINO-N’-[(E)-[1-(4-METHYLBENZENESULFONYL)-1H-INDOL-3-YL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of the indole and sulfonyl groups enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Uniqueness

2-AMINO-N’-[(E)-[1-(4-METHYLBENZENESULFONYL)-1H-INDOL-3-YL]METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific structural features, such as the combination of an indole ring with a sulfonyl group and a hydrazone linkage. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C23H20N4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-amino-N-[(E)-[1-(4-methylphenyl)sulfonylindol-3-yl]methylideneamino]benzamide

InChI

InChI=1S/C23H20N4O3S/c1-16-10-12-18(13-11-16)31(29,30)27-15-17(19-6-3-5-9-22(19)27)14-25-26-23(28)20-7-2-4-8-21(20)24/h2-15H,24H2,1H3,(H,26,28)/b25-14+

InChI Key

RCDFVETXBNRQRN-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=N/NC(=O)C4=CC=CC=C4N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=NNC(=O)C4=CC=CC=C4N

Origin of Product

United States

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